Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate
Overview
Description
Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate is an organic compound with the molecular formula C9H16O3. It is a colorless liquid with a sweet fragrance at room temperature. This compound is primarily used as an intermediate in chemical research and as a synthetic building block .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate can be synthesized through various methods. One common approach involves the esterification of 1-(hydroxymethyl)cyclopentanecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: 1-(Carboxymethyl)cyclopentanecarboxylate
Reduction: 1-(Hydroxymethyl)cyclopentanol
Substitution: Various substituted cyclopentanecarboxylates depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate is utilized in several scientific research fields:
Chemistry: As a synthetic intermediate for the preparation of more complex molecules.
Biology: In the study of metabolic pathways and enzyme interactions.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. For instance, its hydroxymethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl cyclopentanecarboxylate
- Methyl 1-(hydroxymethyl)cyclopentanecarboxylate
- Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both an ester and a hydroxymethyl group on a cyclopentane ring. This combination allows it to participate in a diverse range of chemical reactions and makes it a versatile intermediate in synthetic chemistry .
Biological Activity
Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate is an organic compound with the molecular formula C9H16O3, recognized for its potential biological activities and applications in various fields, including medicinal chemistry and synthetic organic chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview
This compound is primarily utilized as an intermediate in chemical synthesis. Its unique structure, featuring both an ester and a hydroxymethyl group, enables it to participate in a variety of chemical reactions, which can lead to significant biological interactions.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Hydroxymethyl Group : This group can form hydrogen bonds with enzymes or receptors, potentially influencing their activity.
- Ester Group : The ester can undergo hydrolysis, yielding the active carboxylic acid derivative that may interact with biological targets.
These interactions are crucial in modulating various biochemical pathways, which could lead to therapeutic effects.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity. It has been evaluated for its efficacy against various bacterial strains, showing promising results that suggest potential applications in developing antimicrobial agents.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines, thus offering a pathway for therapeutic uses in conditions characterized by inflammation.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) observed was notably lower than that of standard antibiotics, suggesting a potential role as an alternative antimicrobial agent.
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Anti-inflammatory Mechanism :
- In vitro experiments showed that this compound could reduce the secretion of tumor necrosis factor-alpha (TNF-α) in macrophage cell lines. This effect was attributed to the compound's ability to modulate signaling pathways involved in inflammation.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Notable Activities |
---|---|---|
Ethyl cyclopentanecarboxylate | Simple ester without hydroxymethyl group | Limited biological activity |
Mthis compound | Similar structure with methyl substitution | Moderate antimicrobial effects |
Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate | Cyclohexane ring instead of cyclopentane | Enhanced anti-inflammatory effects |
Properties
IUPAC Name |
ethyl 1-(hydroxymethyl)cyclopentane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-12-8(11)9(7-10)5-3-4-6-9/h10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUICUZWYQYTNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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